4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone
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Description
The closest compound I found is "4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde" . This compound has a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol . It’s a member of the benzaldehyde family, which are aromatic aldehydes with a formyl group directly attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde” includes a benzene ring with a formyl group (C=O) and a 5,5-dimethyl-1,3-dioxan-2-yl group attached . The exact structure of “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylbutyrophenone” would likely be similar, but with a trifluoromethyl group (-CF3) instead of the formyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde” include a molecular weight of 220.26 g/mol, a topological polar surface area of 35.5 Ų, and no hydrogen bond donors . The properties of “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylbutyrophenone” would likely be similar, but could vary depending on the presence and location of the trifluoromethyl group .Scientific Research Applications
Applications in Polymer and Material Science
- Monomers similar to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone have been utilized in the synthesis of oligophenylenevinylenes (OPVs). These OPVs were tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1% in blends with a soluble C(60) derivative (Jørgensen & Krebs, 2005).
Applications in Organic Synthesis and Catalysis
- The compound and its derivatives have been explored in various organic synthesis processes, including the acid-catalyzed condensation of glycerol with benzaldehyde, formaldehyde, and acetone to produce [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Structural and Pharmacological Research
- Although the request excludes information on drug use, dosage, and side effects, it's noteworthy that derivatives of this compound have been synthesized and studied for their structural properties and potential applications in medicinal chemistry. For instance, studies on the structural analysis of butyrate and 1,3-dioxane derivatives have been conducted to understand their molecular arrangements (Jebas et al., 2013).
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3O3/c1-16(2)10-22-15(23-11-16)9-5-8-14(21)12-6-3-4-7-13(12)17(18,19)20/h3-4,6-7,15H,5,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSWBOMPVGTJHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645947 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-61-3 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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